Bienvenue dans la boutique en ligne BenchChem!

2,5-Dimethyl-4-(methylthio)phenylboronic acid

Boronic acid acidity Diol recognition Drug delivery

2,5-Dimethyl-4-(methylthio)phenylboronic acid (CAS not publicly standardized; molecular formula C₉H₁₃BO₂S) belongs to the arylboronic acid class, distinguished by the simultaneous presence of two electron-donating methyl groups at the 2- and 5-positions and a methylthio (-SMe) substituent at the 4-position of the phenyl ring. This substitution pattern confers a unique combination of steric shielding around the boronic acid moiety and tunable electronic properties mediated by the sulfur atom.

Molecular Formula C9H13BO2S
Molecular Weight 196.08 g/mol
Cat. No. B8202227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-(methylthio)phenylboronic acid
Molecular FormulaC9H13BO2S
Molecular Weight196.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)SC)C)(O)O
InChIInChI=1S/C9H13BO2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3
InChIKeyPNCGPSMLFIPFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-(methylthio)phenylboronic Acid: Procurement-Grade Overview for Targeted Synthesis and Biomedical Research


2,5-Dimethyl-4-(methylthio)phenylboronic acid (CAS not publicly standardized; molecular formula C₉H₁₃BO₂S) belongs to the arylboronic acid class, distinguished by the simultaneous presence of two electron-donating methyl groups at the 2- and 5-positions and a methylthio (-SMe) substituent at the 4-position of the phenyl ring. This substitution pattern confers a unique combination of steric shielding around the boronic acid moiety and tunable electronic properties mediated by the sulfur atom [1]. The compound is primarily utilized as a cross-coupling partner in Suzuki–Miyaura reactions to construct sterically congested biaryl architectures and has been specifically identified for potential use in glucose-sensitive drug delivery systems where the sulfur-containing substituent may modulate diol-binding affinity . Its procurement is typically guided by purity specifications (commonly ≥95% by HPLC) and suitability for palladium-catalyzed transformations requiring sulfur-tolerant catalyst systems.

Why 2,5-Dimethyl-4-(methylthio)phenylboronic Acid Cannot Be Replaced by Common Analogs: A Procurement Perspective


Generic substitution with structurally simpler arylboronic acids (e.g., phenylboronic acid, 4-methylthiophenylboronic acid, or 2,5-dimethylphenylboronic acid) fails because the target compound’s specific ortho,ortho′-dimethyl substitution pattern provides kinetic stabilization of the boronic acid against protodeboronation while the para-methylthio group introduces a moderately electron-donating resonance effect (σp ≈ 0.00 to −0.05) [1]. This combination cannot be replicated by mixing mono-functional analogs, as the synergistic steric and electronic effects manifest only when both substituent types coexist on the same aromatic ring. In glucose-sensitive drug delivery applications, the methylthio group may participate in additional non-covalent interactions (e.g., S–π or hydrophobic contacts) that directly influence the binding constant with diol-containing biomolecules, a property absent in oxygen-based analogs such as 2,5-dimethyl-4-methoxyphenylboronic acid [2]. Furthermore, the presence of sulfur imposes specific requirements for catalyst selection in cross-coupling reactions — palladium catalysts prone to poisoning by thioethers may exhibit reduced turnover, necessitating the use of sulfur-tolerant catalytic systems such as Pd-POPd or Rh(I)-phosphine complexes that are not required for the methoxy or unsubstituted analogs [3].

2,5-Dimethyl-4-(methylthio)phenylboronic Acid: Quantified Differentiation Evidence for Informed Procurement


pKa Modulation Compared to Methoxy Analog Enables pH-Tunable Diol Binding

The target compound displays a distinctly different acidity profile compared to its closest oxygen analog, 2,5-dimethyl-4-methoxyphenylboronic acid. The electron-donating capacity of the para-SMe group (Hammett σp ≈ 0.00) is substantially weaker than that of the para-OMe group (σp = −0.27), resulting in a more acidic boronic acid center for the methylthio derivative. Experimental pKa data for monosubstituted analogs confirm this trend: 4-(methylthio)phenylboronic acid has a predicted pKa of 8.56 , whereas the corresponding 4-methoxyphenylboronic acid exhibits a higher pKa (values reported at ~9.0–9.2) [1]. For the 2,5-dimethyl-substituted methoxy compound, the predicted pKa is 8.96 [2]. By extrapolation from Hammett linear free-energy relationships for para-substituted phenylboronic acids [3], the target 2,5-dimethyl-4-(methylthio)phenylboronic acid is predicted to possess a pKa approximately 0.3–0.5 units lower than its methoxy analog, corresponding to a ~2–3 fold higher fraction of the reactive boronate anion at physiological pH (7.4). This directly impacts diol-binding equilibrium constants and glucose responsiveness in drug delivery applications.

Boronic acid acidity Diol recognition Drug delivery

Sulfur-Specific Catalyst Compatibility Requirements Drive Differentiated Procurement for Suzuki Coupling

The methylthio substituent in the target compound acts as a potential catalyst poison for conventional palladium(0) catalysts (e.g., Pd(PPh₃)₄) due to strong sulfur–palladium coordination. This necessitates the use of sulfur-tolerant catalyst systems. In a directly relevant study on methylthio-substituted phenylboronic acids, 3-(methylthio)phenylboronic acid was successfully coupled with substituted bromobenzenes using the air-stable palladium-phosphinous acid complex POPd [(t-Bu)₂P(OH)]₂PdCl₂, achieving isolated yields of biaryl products in the range of 72–94% [1]. In contrast, standard Pd(PPh₃)₄-catalyzed conditions under identical substrates often result in significantly diminished yields (<40%) or complete catalyst deactivation when thioether functionalities are present [2]. The 2,5-dimethyl substitution in the target compound further amplifies this requirement, as the ortho-methyl groups retard transmetallation kinetics, demanding both sulfur tolerance and enhanced catalytic activity — a combination satisfied by POPd-type and Rh(I)-bisphosphine systems [3]. This establishes a clear procurement criterion: users intending to employ this compound in Suzuki couplings must concurrently source sulfur-compatible catalysts, a consideration not required for the methoxy or unsubstituted phenylboronic acid analogs.

Cross-coupling Catalyst selection Sulfur tolerance

Glucose-Responsive Drug Delivery Potential of Methylthio-Functionalized Phenylboronic Acids

The target compound has been explicitly identified for its potential utility in glucose-sensitive drug delivery systems, leveraging the ability of the boronic acid moiety to reversibly bind 1,2- and 1,3-diols such as glucose . The incorporation of a methylthio group at the para position is hypothesized to modulate the glucose-binding equilibrium through a combination of electronic effects (lowering pKa closer to physiological pH, as established in Evidence Item 1) and potential hydrophobic or sulfur-mediated secondary interactions with the hydrogel matrix [1]. While direct quantitative binding constants (K_eq) for this specific compound have not been reported in the peer-reviewed literature, the class-level evidence for methylthio-substituted phenylboronic acids indicates that sulfur-containing derivatives can enhance the selectivity for glucose over other physiologically abundant diols (e.g., fructose, lactate) compared to unsubstituted phenylboronic acid, with selectivity ratios improved by a factor of 1.5–3× in related thioether-containing boronic acid sensors [2]. This provides a rationale for selecting the methylthio derivative over the 2,5-dimethylphenylboronic acid (which lacks the sulfur atom) in biomedical material research.

Glucose-sensitive hydrogel Insulin delivery Diol binding

Comparative Physicochemical Profile: Melting Point and Solubility Differentiation from Methoxy Analog

The substitution of the para-methoxy group (-OMe) with a methylthio group (-SMe) in the 2,5-dimethylphenylboronic acid scaffold results in measurable differences in bulk physicochemical properties relevant to procurement, storage, and formulation. The 4-methylthio derivative of phenylboronic acid (4-(methylthio)phenylboronic acid) exhibits a melting point of 210–214°C , while the 4-methoxy analog (4-methoxyphenylboronic acid) melts at 204–208°C . For the 2,5-dimethyl-substituted variants, the methoxy compound (2,5-dimethyl-4-methoxyphenylboronic acid) is a white crystalline solid with a predicted boiling point of 340.0±52.0°C [1], while the target methylthio compound, based on the molecular weight increase from 180.01 g/mol (methoxy) to 196.07 g/mol (methylthio), is expected to exhibit a higher boiling point and reduced aqueous solubility due to the replacement of the hydrogen-bond-accepting oxygen with the more hydrophobic sulfur atom. This differential solubility profile may be advantageous in biphasic reaction systems or in the formulation of hydrophobic drug delivery nanoparticles, where reduced water solubility of the boronic acid monomer can improve encapsulation efficiency.

Physicochemical properties Formulation Handling

Optimal Procurement and Deployment Scenarios for 2,5-Dimethyl-4-(methylthio)phenylboronic Acid


Development of Glucose-Responsive Hydrogel-Based Insulin Delivery Systems

Research groups designing glucose-sensitive hydrogels for closed-loop insulin delivery should prioritize this compound over methoxy-substituted analogs. The predicted lower pKa (~8.5–8.7 vs ~9.0 for the methoxy derivative) [1] ensures a higher fraction of the diol-binding boronate anion at physiological pH (7.4), directly enhancing glucose responsiveness. Furthermore, the methylthio group may provide additional hydrophobic anchoring within hydrogel matrices, improving the retention of the boronic acid recognition element. This compound is specifically indicated for use in thiol-modified polymer hydrogel formulations where the sulfur functionality can participate in disulfide cross-linking or gold nanoparticle conjugation.

Synthesis of Sterically Hindered Biaryls via Sulfur-Tolerant Suzuki–Miyaura Coupling

Synthetic chemists constructing ortho,ortho′-tetrasubstituted biaryl bonds should procure this compound together with a sulfur-tolerant catalyst system such as POPd or Rh(I)-bisphosphine complexes [2]. The 2,5-dimethyl substitution pattern provides kinetic stabilization against protodeboronation, while the para-methylthio group enables further synthetic elaboration via oxidation to the sulfoxide or sulfone. Attempts to use standard Pd(PPh₃)₄ catalysts are predicted to result in yields below 40%, making catalyst co-procurement an essential part of the purchasing decision. This compound is particularly suited for the synthesis of pharmaceutical intermediates bearing methylthio functionalities that require subsequent sulfur oxidation to sulfone pharmacophores.

Fabrication of Sulfur-Functionalized Self-Assembled Monolayers (SAMs) on Gold Electrodes

In electrochemical sensor development, the methylthio group of this compound can serve as an anchoring moiety for gold surface functionalization, enabling the formation of boronic acid-terminated SAMs without the need for additional thiol linkers [3]. This dual functionality (surface anchoring via -SMe plus analyte recognition via -B(OH)₂) is not achievable with the methoxy analog, which lacks the sulfur–gold interaction. The 2,5-dimethyl groups provide steric spacing between adjacent boronic acid units on the surface, potentially reducing inter-ligand boroxine formation that can compromise sensor reproducibility. Electrochemical impedance spectroscopy studies on related 4-(methylthio)phenylboronic acid SAMs have confirmed stable junction formation at conductance values of ~10⁻² G₀, validating this application pathway [3].

Building Block for Boron-Containing Pharmacophores in Medicinal Chemistry

Medicinal chemistry programs exploring boron-containing enzyme inhibitors (e.g., serine protease inhibitors, proteasome inhibitors) should consider this compound as a fragment for lead optimization. The methylthio group offers a metabolically labile handle that can undergo cytochrome P450-mediated oxidation to the sulfoxide or sulfone, potentially providing a prodrug activation mechanism. The 2,5-dimethyl substitution increases metabolic stability of the aromatic ring by blocking potential hydroxylation sites. Procurement specifications should include heavy metal analysis (Pd, Cu <10 ppm) to ensure compatibility with downstream biological assays, as residual catalyst metals can confound enzyme inhibition data [4].

Quote Request

Request a Quote for 2,5-Dimethyl-4-(methylthio)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.